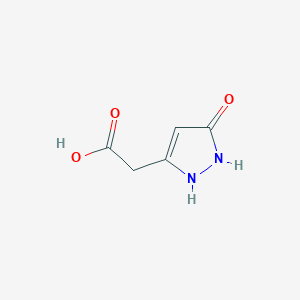
(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid
Übersicht
Beschreibung
“(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid” is a chemical compound with the molecular formula C5H6N2O3 . It has an average mass of 142.113 Da and a monoisotopic mass of 142.037842 Da .
Molecular Structure Analysis
The molecular structure of “(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid” consists of a five-membered heterocyclic ring with two nitrogen atoms . The compound also contains an acetic acid group attached to the pyrazole ring .Physical And Chemical Properties Analysis
“(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid” has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 31.2±0.3 cm3, and a polar surface area of 78 Å2 . The compound also has a molar volume of 100.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
The derivatives of pyrazole, which include “(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid”, have been synthesized and evaluated for their antimicrobial potential . They have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Antileishmanial Activity
Pyrazole-bearing compounds, including “(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid”, have demonstrated potent antileishmanial activities . They have been evaluated against Leishmania aethiopica clinical isolate and have shown promising results .
Antimalarial Activity
The same pyrazole derivatives have also been evaluated for their in vivo antimalarial activities . They have shown significant inhibition effects against Plasmodium berghei infected mice .
Extraction and Spectrophotometric Determination of Metal Ions
“(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid” and its derivatives have found applications in the extraction and spectrophotometric determination of metal ions .
Antibacterial Properties
Pyrazole compounds, including “(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid”, are known for their antibacterial properties .
Anti-inflammatory Properties
These compounds also exhibit anti-inflammatory properties, making them useful in the treatment of various inflammatory conditions .
Anti-cancer Properties
Pyrazole compounds have shown anti-cancer properties, suggesting their potential use in cancer treatment .
Antioxidant Properties
Lastly, these compounds have demonstrated antioxidant properties, which can be beneficial in combating oxidative stress-related diseases .
Zukünftige Richtungen
The future directions for research on “(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Given the broad range of biological activities exhibited by similar compounds , this compound may also have potential for development into new drugs.
Eigenschaften
IUPAC Name |
2-(5-oxo-1,2-dihydropyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-4-1-3(6-7-4)2-5(9)10/h1H,2H2,(H,9,10)(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLQFUWTFNGJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-3-acetic acid, 2,5-dihydro-5-oxo- | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


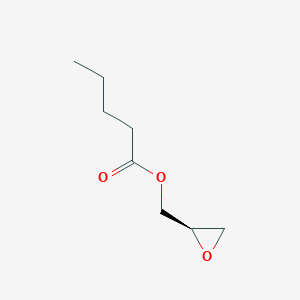

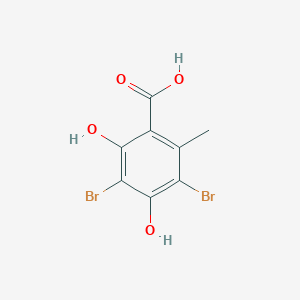
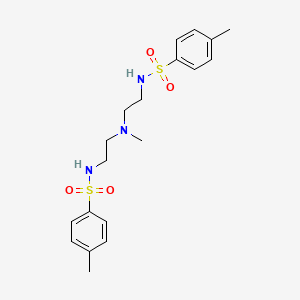
![4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3167720.png)
![3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3167728.png)
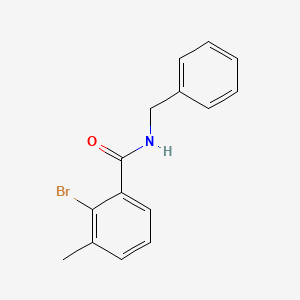

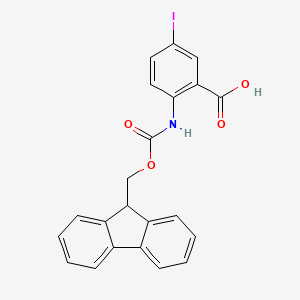

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B3167769.png)
![3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid](/img/structure/B3167775.png)
